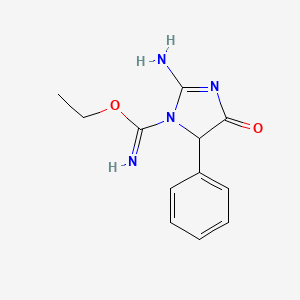
1-Imidazolidinecarboximidic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isocyanate with a suitable amine and a ketone or aldehyde to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as an acid or base, and under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways, leading to changes in cell signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Exhibits similar structural features and biological activities.
Indole derivatives: Share similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
Ethyl 2-amino-4-oxo-5-phenyl-4,5-dihydro-1H-imidazole-1-carbimidate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
18755-65-2 |
|---|---|
Formule moléculaire |
C12H14N4O2 |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
ethyl 2-amino-5-oxo-4-phenyl-4H-imidazole-3-carboximidate |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(14)16-9(10(17)15-11(16)13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3,(H2,13,15,17) |
Clé InChI |
ZQTVQQCLELPBHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=N)N1C(C(=O)N=C1N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


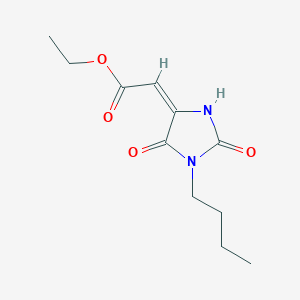
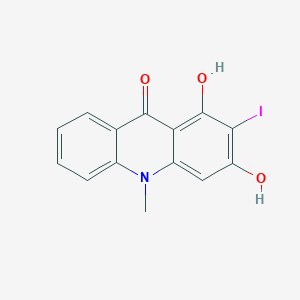

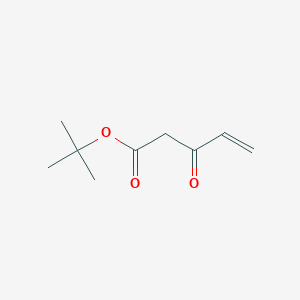
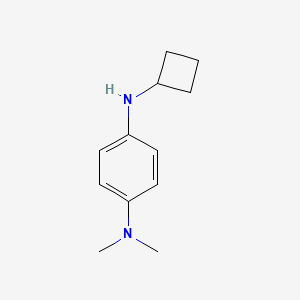

![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
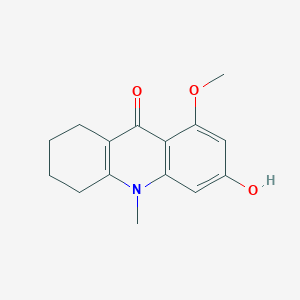

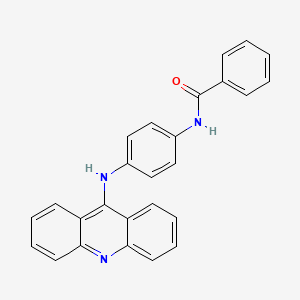
![tert-Butyl 8-(isopropylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12933065.png)
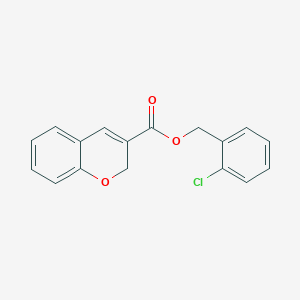
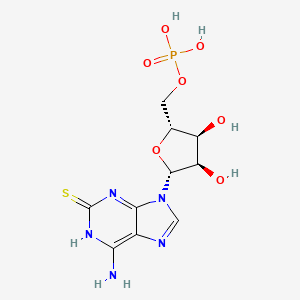
![2-Tetradecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12933086.png)
